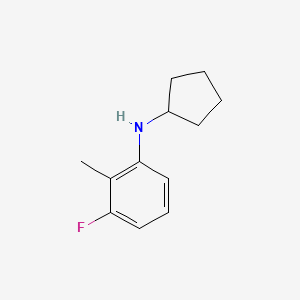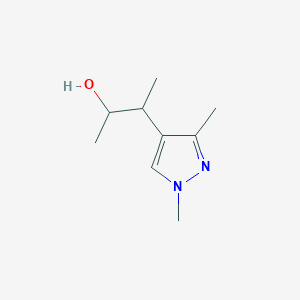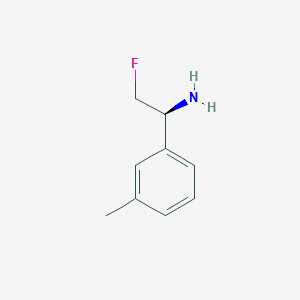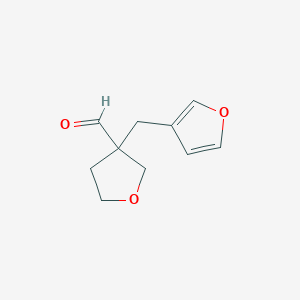
1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a hydroxyphenyl ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine substituents onto the phenyl ring.
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Acylation: Formation of the ethanone group through Friedel-Crafts acylation.
Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and solvents to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of halogen substituents can influence its reactivity and binding affinity to enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one include:
These compounds share structural similarities but differ in the position and type of substituents, which can significantly impact their chemical properties and applications. The unique combination of bromine, chlorine, and fluorine in this compound distinguishes it from other related compounds.
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(5-bromo-3-chloro-2-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO2/c1-3(12)6-7(11)5(10)2-4(9)8(6)13/h2,13H,1H3 |
InChI Key |
JDGWDSPSXKKRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1O)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline](/img/structure/B13275010.png)

amine](/img/structure/B13275021.png)



![3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile](/img/structure/B13275061.png)

![2-{[Cyclopropyl(phenyl)methyl]amino}propan-1-ol](/img/structure/B13275079.png)
![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B13275086.png)


